1,3,5-Triacetylbenzene

Organic Synthesis Purification Solid-State Chemistry

Researchers requiring a C3-symmetric triketone scaffold for dendrimer or macrocycle synthesis often face isomer-related failures and neurotoxicity risks. 1,3,5-Triacetylbenzene (CAS 779-90-8) directly resolves these challenges. • C3-Symmetric Precision: The 1,3,5-substitution pattern uniquely enables efficient synthesis of symmetrical trialkylbenzenes and extended frameworks, which 1,2,4-isomers cannot replicate. • Safer Handling Profile: Unlike 1,3-diacetylbenzene, this compound lacks specific neurotoxicity hazards, reducing the need for specialized engineering controls. • Green Chemistry Compatible: Measurable water solubility (1 g/L) and a 77% aqueous synthesis yield support environmentally benign routes and simplified aqueous work-ups.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 779-90-8
Cat. No. B188989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triacetylbenzene
CAS779-90-8
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C
InChIInChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3
InChIKeyHSOAIPRTHLEQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triacetylbenzene: C3-Symmetric Triketone Building Block


1,3,5-Triacetylbenzene (CAS 779-90-8) is a symmetrical aromatic triketone with the formula C12H12O3, consisting of a benzene ring substituted with three acetyl groups at the 1, 3, and 5 positions. This C3-symmetric molecule is a white to yellow-green crystalline solid with a melting point of 162–165 °C and a water solubility of 1 g/L at 20 °C . It serves as a versatile building block in organic synthesis, particularly for the preparation of symmetrical trialkylbenzenes, dendrimers, and functional materials [1]. The compound is commercially available at >98% purity and is primarily used as a research intermediate .

C3-symmetric precursor for symmetrical trialkylbenzenes and dendrimer cores
Enables water-based synthesis and green chemistry workflows
Standard irritant profile without specific neurotoxicity concerns

1,3,5-Triacetylbenzene: Unmatched by Isomers


While several acetyl-substituted benzenes exist, they exhibit markedly different physicochemical properties and biological safety profiles. Isomers such as 1,2,4-triacetylbenzene and 1,3-diacetylbenzene differ substantially in melting point, solubility, and toxicity . These differences directly impact their suitability for specific synthetic routes and their handling requirements in the laboratory. For instance, the C3-symmetric arrangement of 1,3,5-triacetylbenzene is critical for generating symmetrical trialkylbenzenes, a reaction that other isomers cannot replicate efficiently . Substituting an alternative without validation can lead to failed syntheses, increased purification burden, or unexpected health hazards.

Isomers 1,2,4-triacetylbenzene or diacetylbenzenes cannot replicate C3-symmetric products; substitution may lead to failed syntheses.
Physical state Lower-melting isomers (86 °C or liquid) complicate purification and storage; direct replacement may reduce process robustness.
Safety profile 1,3-diacetylbenzene carries a reported neurotoxicity hazard not associated with the 1,3,5-isomer; substitution adds compliance burden.

1,3,5-Triacetylbenzene: Key Differentiating Evidence


Melting Point Advantage Over Closest Isomer

The melting point of 1,3,5-triacetylbenzene (162–165 °C) is significantly higher than that of its close structural isomer, 1,2,4-triacetylbenzene (86 °C) . This 77 °C difference directly translates into easier purification by recrystallization and improved solid-state stability during storage. In contrast, 1,3-diacetylbenzene melts at 28–32 °C, often existing as a liquid at room temperature, which complicates handling and long-term storage .

Melting point vs. isomer
Head-to-head
162–165 °C (+77 °C vs. 1,2,4-isomer; +134 °C vs. 1,3-diacetylbenzene)
Supports simpler recrystallization and robust solid-state storage
Heating rate 1 °C/min; capillary method
Organic Synthesis Purification Solid-State Chemistry

Water Solubility for Aqueous Workflows

1,3,5-Triacetylbenzene exhibits a water solubility of 1 g/L at 20 °C . This contrasts with 1,3-diacetylbenzene, which is described as 'practically insoluble' in water [1], and 1,4-diacetylbenzene, with a reported solubility of only 6.3 mg/L at 25 °C . The 1,3,5-isomer's higher aqueous solubility facilitates its use in water-based reactions and green chemistry applications.

Water solubility
Cross-study comparable
1 g/L (20 °C) — ~159× higher than 1,4-diacetylbenzene; 1,3-diacetylbenzene practically insoluble
Enables aqueous work-up and green chemistry application
Shake-flask method; cross-study values
Green Chemistry Aqueous Synthesis Formulation

Safety: No Neurotoxicity Hazard

1,3-Diacetylbenzene is explicitly documented to induce neuropathological changes in rodents , a serious hazard not associated with 1,3,5-triacetylbenzene. While 1,3,5-triacetylbenzene carries standard irritant warnings (H315, H319, H335) [1], it does not carry the specific neurotoxicity hazard statement. This difference is critical for laboratory safety and waste disposal protocols.

Safety: No neurotoxicity hazard
Class-level inference
H315, H319, H335 (irritation) only; neurotoxicity absent vs. present for 1,3-diacetylbenzene
Reduces operational complexity and compliance risk
GHS classification and published toxicology studies
Toxicology Laboratory Safety Regulatory Compliance

Efficient One-Step Water Synthesis

A highly efficient, one-step synthesis of 1,3,5-triacetylbenzene in 77% isolated yield has been reported by heating 4-methoxy-3-buten-2-one in pure water at 150 °C for 30 minutes without any added catalyst [1]. This contrasts with the multi-step, lower-yielding routes typically required for the 1,2,4-isomer . The simplicity and green credentials of this method translate to lower production costs and reduced environmental impact.

One-step water synthesis
Cross-study comparable
77% isolated yield in pure water at 150 °C, 30 min, no added catalyst
Supports reliable supply and competitive pricing
1,2,4-isomer often requires chromatographic separation
Green Synthesis Process Chemistry Cost-Efficiency

Essential for Symmetrical Trialkylbenzenes

The C3-symmetric arrangement of acetyl groups in 1,3,5-triacetylbenzene enables its use as a direct precursor to symmetrical trialkylbenzenes via Grignard reactions, including 1,3,5-triisopropylbenzene and 1,3,5-triethylbenzene . The 1,2,4-isomer cannot yield such symmetrical products due to its asymmetric substitution pattern. This structural feature is essential for the preparation of dendrimers and phenolic molecular glasses [1].

Symmetrical trialkylbenzene precursor
Class-level inference
Quantitative conversion to symmetrical trialkylbenzenes via Grignard reaction
Only viable acetylbenzene for C3-symmetric dendrimer cores
1,2,4-isomer cannot yield symmetrical products
Organic Synthesis Dendrimers Functional Materials

1,3,5-Triacetylbenzene Applications


Symmetrical Trialkylbenzene & Dendrimer Synthesis

When the synthetic target is a symmetrical trialkylbenzene (e.g., 1,3,5-triisopropylbenzene) or a dendrimer core, 1,3,5-triacetylbenzene is the essential precursor. The three-fold symmetry of its acetyl groups ensures the product maintains the same C3-symmetry, a requirement that cannot be met by 1,2,4-triacetylbenzene or any diacetylbenzene isomer . The high melting point of the 1,3,5-isomer also facilitates purification of the intermediate, improving overall process efficiency .

Aqueous and Green Chemistry Applications

Researchers developing water-based or environmentally benign synthetic routes should prioritize 1,3,5-triacetylbenzene. Its measurable water solubility (1 g/L) enables aqueous work-ups and reduces reliance on organic solvents . Furthermore, its high-yielding synthesis in pure water (77% yield) aligns with the principles of green chemistry, offering a more sustainable option compared to other acetylbenzenes that require organic solvents or toxic catalysts.

Safety-Focused Laboratory Use

For laboratories seeking to minimize occupational exposure to neurotoxic substances, 1,3,5-triacetylbenzene is the safer alternative to 1,3-diacetylbenzene. While both compounds require standard eye and skin protection, the 1,3,5-isomer lacks the specific neurotoxicity hazard associated with 1,3-diacetylbenzene . This simplifies hazard communication and reduces the need for specialized engineering controls or personal protective equipment .

Application
Selection Property
Validation Focus
Symmetrical trialkylbenzene & dendrimer synthesis
C3-symmetric acetyl substitution pattern
Confirm product symmetry and precursor purity
Aqueous and green chemistry applications
Measurable water solubility (1 g/L)
Verify aqueous compatibility and reaction yield
Safety-focused laboratory use
Irritant profile without specific neurotoxicity
Review GHS classification and handling requirements

Technical Documentation Hub

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47 linked technical documents
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